molecular formula C20H26ClN3O3S B6579644 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 1049367-00-1

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No. B6579644
CAS RN: 1049367-00-1
M. Wt: 424.0 g/mol
InChI Key: BGCNDRJVTTZGFI-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide” is a potent and selective D4 dopamine receptor ligand . It has been mentioned in the context of a process for the synthesis of a related compound .


Synthesis Analysis

The synthesis of this compound or related compounds involves processes such as N-alkylation of 4-(4-chlorophenyl)piperazine . A patent describes a process for the synthesis of a related compound, which involves the preparation of 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl] ethoxy acetic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonamide group, and a methoxy group. The empirical formula is C20H24ClN3O2 and the molecular weight is 373.88 .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-methoxy-2-methylbenzene-1-sulfonamide, also known as VU0640024-1 or F5265-0389, are the D4 dopamine receptors . These receptors are part of the dopamine receptor family, which plays a crucial role in the nervous system, affecting both behavior and cognition.

Mode of Action

VU0640024-1 acts as a potent, selective ligand for the D4 dopamine receptors It binds to these receptors, thereby influencing the dopaminergic signaling pathways within the brain

Biochemical Pathways

The compound’s interaction with the D4 dopamine receptors affects the dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, reinforcement, and the regulation of mood

Pharmacokinetics

It is known that the compound issoluble in DMSO

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-16-15-19(27-2)7-8-20(16)28(25,26)22-9-10-23-11-13-24(14-12-23)18-5-3-17(21)4-6-18/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCNDRJVTTZGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

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